molecular formula C12H22O B8533606 4-Tert.amyl-cyclohexane-1-carboxaldehyde

4-Tert.amyl-cyclohexane-1-carboxaldehyde

Cat. No.: B8533606
M. Wt: 182.30 g/mol
InChI Key: YLQKOLANMWUXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Chemical Synthesis and Research of Cyclohexane (B81311) Carboxaldehydes

Cyclohexane carboxaldehydes, as a general class, are valuable intermediates in organic synthesis. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This reactivity allows for the construction of more complex molecular frameworks, making them crucial building blocks in the synthesis of fine chemicals and active pharmaceutical ingredients.

Research into substituted cyclohexane carboxaldehydes is often driven by the quest for new fragrance materials. The size and nature of the substituent on the cyclohexane ring can profoundly influence the olfactory properties of the molecule. The cyclohexane moiety itself provides a rigid scaffold, and the substituent's steric and electronic effects can modulate the molecule's interaction with olfactory receptors, leading to a diverse range of scents.

Historical Context of Substituted Cyclohexane Derivatives

The history of substituted cyclohexane derivatives is intertwined with the development of synthetic organic chemistry and the fragrance industry. The late 19th and early 20th centuries saw the first syntheses of synthetic aroma molecules, which revolutionized the world of perfumery by providing consistent and cost-effective alternatives to natural extracts. getpresso.comnih.gov Early work focused on mimicking natural scents, but soon chemists began to create entirely new odor profiles.

The exploration of alicyclic compounds, including substituted cyclohexanes, gained momentum as chemists sought to understand the relationship between molecular structure and odor. perfumerflavorist.com This research led to the discovery of many commercially successful fragrance ingredients. The development of synthetic musks, for instance, saw a shift from nitro-musks to polycyclic and macrocyclic compounds, and eventually to alicyclic musks, highlighting the industry's continuous innovation in molecular design. The systematic study of how different alkyl substituents on a cyclohexane ring affect its scent profile has been a key area of investigation, leading to the development of compounds with desirable floral, woody, and fruity notes. researchgate.netdntb.gov.ua

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H22O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h9-11H,4-8H2,1-3H3

InChI Key

YLQKOLANMWUXLG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)C=O

Origin of Product

United States

Chemical and Physical Properties

While specific experimental data for 4-Tert.amyl-cyclohexane-1-carboxaldehyde is not widely published, its properties can be inferred from structurally similar compounds, such as its tert-butyl analog. The tert-amyl group, with its five carbon atoms, is expected to impart a significant degree of lipophilicity to the molecule.

PropertyPredicted Value/Characteristic
Molecular Formula C12H22O
Molecular Weight 182.31 g/mol
Appearance Likely a colorless to pale yellow liquid
Odor Expected to have floral and/or woody notes
Boiling Point Estimated to be higher than its tert-butyl analog (221-222 °C)
Solubility Likely soluble in organic solvents and poorly soluble in water

Synthesis and Manufacturing

A plausible synthetic route to 4-Tert.amyl-cyclohexane-1-carboxaldehyde would likely involve the oxidation of the corresponding alcohol, 4-tert-amylcyclohexanemethanol. This precursor could be synthesized through various established organic reactions. A general and efficient method for producing such aldehydes involves the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. libretexts.orgorganic-chemistry.org

A potential multi-step synthesis could commence from 4-tert-amylphenol, a commercially available starting material. The phenol (B47542) would first be hydrogenated to produce 4-tert-amylcyclohexanol. Subsequent formylation or a related one-carbon homologation reaction would yield the target aldehyde.

Stereochemical Aspects and Conformational Analysis of 4 Tert.amyl Cyclohexane 1 Carboxaldehyde

Configurational Isomerism (cis/trans) and Diastereoselectivity

4-tert-amyl-cyclohexane-1-carboxaldehyde exists as two configurational isomers: cis and trans. libretexts.org These isomers, which are classified as diastereomers, arise from the relative orientation of the tert-amyl group and the carboxaldehyde group with respect to the plane of the cyclohexane (B81311) ring. sydney.edu.au

In the cis isomer , both the tert-amyl group and the carboxaldehyde group are on the same side of the ring.

In the trans isomer , the tert-amyl group and the carboxaldehyde group are on opposite sides of the ring.

These stereoisomers are not interconvertible under normal conditions without breaking chemical bonds. libretexts.org The synthesis of this compound can lead to a mixture of both isomers, and the ratio in which they are formed is determined by the reaction's diastereoselectivity. The steric hindrance imposed by the bulky tert-amyl group during the synthetic process significantly influences which diastereomer is favored.

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring is not planar; it preferentially adopts a puckered "chair" conformation to minimize angle strain and torsional strain, allowing the C-C-C bond angles to be close to the ideal tetrahedral angle of 109.5°. wikipedia.org The ring can undergo a "ring-flip" process, rapidly interconverting between two equivalent chair conformations. msu.edu In substituted cyclohexanes, however, these two chair conformers are often not equal in energy. msu.edu

For 4-tert-amyl-cyclohexane-1-carboxaldehyde, the stability of a given conformation is determined by the positions of the two substituent groups, which can be either axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring). msu.edu

Substituents on a cyclohexane ring are generally more stable in the equatorial position to avoid steric strain arising from 1,3-diaxial interactions. libretexts.orgmaricopa.edu This effect is particularly pronounced for large, bulky substituents. The tert-amyl group, similar in size to the well-studied tert-butyl group, is exceptionally bulky. libretexts.org

The energetic penalty for placing a tert-butyl group in an axial position is substantial, estimated to be around 5 kcal/mol (or ~22 kJ/mol). wikipedia.orglibretexts.org This high energy cost effectively "locks" the cyclohexane ring into a single, preferred conformation where the bulky group occupies an equatorial position. chemistryschool.netresearchgate.net Consequently, for both the cis and trans isomers of 4-tert-amyl-cyclohexane-1-carboxaldehyde, the tert-amyl group will almost exclusively reside in the equatorial position. libretexts.org

This conformational locking dictates the position of the carboxaldehyde group:

In the more stable conformer of cis-4-tert-amyl-cyclohexane-1-carboxaldehyde , the equatorial placement of the tert-amyl group forces the carboxaldehyde group into an axial position (equatorial-axial).

Table 1: Conformational Analysis of 4-Tert.amyl-cyclohexane-1-carboxaldehyde Isomers

IsomerTert-Amyl Group PositionCarboxaldehyde Group PositionRelative Stability
trans EquatorialEquatorialMost Stable
cis EquatorialAxialLess Stable

Stereoelectronic effects, which involve the interaction of electron orbitals, also influence the stability and properties of the cyclohexane system. researchgate.netsemanticscholar.org These effects arise from the specific spatial arrangement of bonds and lone pairs. In 4-tert-amyl-cyclohexane-1-carboxaldehyde, the orientation of the carboxaldehyde group's C=O bond relative to the C-H and C-C bonds of the ring can lead to stabilizing or destabilizing interactions.

For instance, hyperconjugation can occur between the orbitals of the ring's C-C bonds and the π* orbital of the carbonyl group. The efficiency of this orbital overlap depends on the substituent's conformation (axial vs. equatorial), thereby influencing the relative stability of the cis and trans isomers beyond simple steric considerations. d-nb.info These subtle electronic interactions can affect bond lengths, dipole moments, and spectroscopic properties, such as NMR chemical shifts and coupling constants. d-nb.inforesearchgate.net

Chromatographic and Spectroscopic Methods for Isomeric Separation and Characterization

The distinct physical and chemical properties of the cis and trans isomers of 4-tert-amyl-cyclohexane-1-carboxaldehyde allow for their separation and characterization using various analytical techniques.

Thin-Layer Chromatography (TLC): TLC on silica (B1680970) gel can be used for a quick separation, where the isomers will exhibit different retardation factors (Rf values). Typically, the more polar isomer interacts more strongly with the silica gel and has a lower Rf value. rsc.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide high-resolution separation of the isomers, allowing for their quantification in a mixture. The choice of stationary phase is critical for achieving baseline separation. gcms.cz

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: The chemical shift and multiplicity of the proton on the carbon bearing the aldehyde group (the C1-proton) are particularly diagnostic. In the trans isomer, this proton is axial and typically appears as a narrow multiplet due to small axial-equatorial and equatorial-equatorial coupling constants. In the cis isomer, this proton is equatorial and appears as a broader multiplet due to larger axial-axial coupling constants.

¹³C NMR Spectroscopy: The chemical shifts of the ring carbons are also sensitive to the conformation and the orientation of the substituents, providing another method for isomeric assignment.

¹J C,H Coupling Constants: The magnitude of the one-bond carbon-proton coupling constant (¹J C,H) can provide insight into stereoelectronic effects and confirm the axial or equatorial orientation of specific C-H bonds. d-nb.inforesearchgate.net

Table 2: Analytical Methods for Isomer Separation and Characterization

TechniquePrinciple of ApplicationExpected Outcome
TLC/HPLC Difference in polarity between isomers.Separation into two distinct spots/peaks with different Rf values or retention times.
GC Difference in boiling points and interaction with stationary phase.Separation into two peaks with different retention times.
¹H NMR Different chemical environments and spin-spin coupling for axial vs. equatorial protons.Distinct chemical shifts and coupling patterns for the C1-proton and ring protons.
¹³C NMR Different electronic environments for ring carbons.Unique set of chemical shifts for each isomer.

Mechanistic Investigations of Reactions Involving 4 Tert.amyl Cyclohexane 1 Carboxaldehyde

Elucidation of Reaction Mechanisms in Aldehyde Transformations

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the foundation for the majority of transformations involving 4-tert.amyl-cyclohexane-1-carboxaldehyde. The general mechanism follows a nucleophilic addition pathway, which can be broadly categorized into two main types depending on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com

Base-Catalyzed/Strong Nucleophile Pathway: In the presence of strong nucleophiles (e.g., Grignard reagents, organolithium reagents, hydride reagents like NaBH₄ or LiAlH₄, or cyanide ions), the reaction typically proceeds via a direct two-step mechanism. masterorganicchemistry.com

Nucleophilic Attack: The nucleophile directly attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

Protonation: A subsequent workup step with a mild acid (like H₂O or dilute aqueous acid) protonates the negatively charged oxygen atom to yield the final alcohol product. masterorganicchemistry.com

The bulky 4-tert-amylcyclohexyl group sterically hinders the carbonyl carbon, which can influence the rate of this initial attack compared to less substituted aldehydes.

Acid-Catalyzed/Weak Nucleophile Pathway: When weaker nucleophiles such as water or alcohols are used, the reaction often requires acid catalysis to enhance the electrophilicity of the carbonyl carbon. youtube.com

Protonation: The carbonyl oxygen is first protonated by the acid catalyst, creating a resonance-stabilized oxonium ion. This greatly increases the partial positive charge on the carbonyl carbon, "activating" it for attack. youtube.com

Nucleophilic Attack: The weak nucleophile then attacks the activated carbonyl carbon.

Deprotonation/Further Steps: Subsequent proton transfer steps or elimination of water (as in acetal (B89532) formation) lead to the final product. youtube.com For example, in acetal formation, the initial hemiacetal intermediate is protonated, loses water to form an oxocarbenium ion, and is then attacked by a second alcohol molecule.

The following table summarizes common aldehyde transformations as they would apply to this compound.

Reaction TypeReagent(s)IntermediateProduct
Reduction 1. NaBH₄, EtOH2. H₂OTetrahedral Alkoxide(4-tert-amylcyclohexyl)methanol
Grignard Reaction 1. CH₃MgBr, Et₂O2. H₃O⁺Tetrahedral Alkoxide1-(4-tert-amylcyclohexyl)ethanol
Cyanohydrin Formation NaCN, H⁺Tetrahedral Alkoxide2-hydroxy-2-(4-tert-amylcyclohexyl)acetonitrile
Acetal Formation CH₃OH, H⁺ (catalyst)Hemiacetal, Oxocarbenium ion1,1-dimethoxy-4-tert-amylcyclohexane

Transition State Analysis and Reaction Pathways of Cyclohexane (B81311) Derivatives

The cyclohexane ring in this compound is not a simple planar structure; it exists predominantly in a chair conformation to minimize angular and torsional strain. The presence of substituents on this ring dictates the stability of the two possible interconverting chair conformations.

The tert-amyl group is exceptionally bulky. Due to severe steric clashes known as 1,3-diaxial interactions that would occur if it were in an axial position, it acts as a "conformational lock," forcing the ring into a state where the tert-amyl group is almost exclusively in the equatorial position. libretexts.org This has profound implications for the reaction pathways, as it presents a well-defined and rigid framework for the reacting aldehyde group.

With the tert-amyl group locked in the equatorial position at C4, the carboxaldehyde group at C1 will also have a strong preference for the equatorial position to avoid its own 1,3-diaxial interactions. This leads to a predominant conformation where both substituents are equatorial.

Transition State Analysis: In the transition state of a nucleophilic addition, the nucleophile does not approach the carbonyl carbon at a random angle. According to the Bürgi-Dunitz trajectory, the preferred angle of attack is approximately 107°, a compromise between maximizing orbital overlap with the π* orbital of the C=O bond and minimizing steric repulsion from the oxygen atom and other substituents.

For this compound, the approach of a nucleophile is influenced by the rigid chair conformation.

Axial Approach: An approach from the axial face of the ring encounters steric hindrance from the axial hydrogens at the C3 and C5 positions.

Equatorial Approach: An approach from the equatorial face is generally less hindered.

The transition state leading to the product will be the one with the lower activation energy. The analysis must therefore consider the steric environment created by the entire cyclohexane ring in its preferred conformation. The rigid, predictable structure allows for more accurate modeling of transition states to predict reaction outcomes.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies measure reaction rates to provide quantitative data about the mechanism, including the identification of the rate-limiting step (or rate-determining step), which is the slowest step in a multi-step reaction sequence. nih.gov

For reactions of this compound, the rate-limiting step depends on the specific transformation:

Strong Nucleophiles: In reactions like Grignard addition or hydride reduction, the initial nucleophilic attack on the carbonyl carbon is typically the slow, rate-limiting step. The large steric profile of the 4-tert-amylcyclohexyl group is expected to decrease the rate of reaction compared to less hindered aldehydes like acetaldehyde (B116499) or even cyclohexanecarboxaldehyde. The increased steric bulk impedes the approach of the nucleophile to the electrophilic carbon, raising the activation energy of this step.

Weak Nucleophiles (Acid-Catalyzed): In acid-catalyzed acetal formation, the mechanism is more complex. The rate-limiting step can be the attack of the alcohol on the protonated carbonyl or the subsequent dehydration of the hemiacetal intermediate. The specific slow step can depend on factors like the pH of the solution and the nature of the alcohol.

The following table provides a conceptual comparison of relative reaction rates for nucleophilic addition, illustrating the impact of steric hindrance.

AldehydeStructureRelative Rate of Nucleophilic AdditionPrimary Steric Factor
Formaldehyde HCHOVery FastMinimal hindrance
Acetaldehyde CH₃CHOFastSmall methyl group
Cyclohexanecarboxaldehyde C₆H₁₁CHOModerateCyclohexyl ring
This compound C₁₂H₂₂OSlowBulky substituted cyclohexyl group

Rationalization of Stereochemical Control Mechanisms

When a nucleophile adds to the carbonyl group of this compound, a new stereocenter is created at the former carbonyl carbon. Because the molecule already contains stereocenters within the ring, the products of this addition will be diastereomers. A reaction that produces one diastereomer in excess of the other is called diastereoselective. saskoer.ca

The stereochemical outcome of such reactions can often be rationalized using predictive models like the Felkin-Anh model. This model analyzes the steric environment around the carbonyl group in its most stable conformation to predict the preferred trajectory of nucleophilic attack.

Applying the Felkin-Anh Model:

Identify the Largest Group: The largest group attached to the carbon adjacent to the carbonyl is the cyclohexane ring itself. The model requires viewing the molecule down the Cα-carbonyl carbon bond.

Conformation Analysis: The largest group (the ring) is oriented perpendicular to the carbonyl C=O bond.

Nucleophilic Attack: The nucleophile preferentially attacks the carbonyl carbon from the side opposite the largest group, following the least sterically hindered path (the Bürgi-Dunitz trajectory).

In the case of the equatorially-substituted 4-tert.amylcyclohexanecarboxaldehyde, the C2-C1-C6 plane of the ring provides the steric bulk. The C-H bonds at C2 and C6 create different steric environments. The Felkin-Anh model predicts that the nucleophile will attack from the less hindered face, leading to the formation of one diastereomer as the major product. The bulky and conformationally locked 4-tert-amyl group ensures a highly predictable and rigid structure, which generally leads to high levels of diastereoselectivity in such additions. saskoer.camasterorganicchemistry.com

The table below illustrates the expected outcome for a hydride reduction, a common reaction used to probe stereoselectivity.

ReactionNucleophilePredicted Major DiastereomerPredicted Minor DiastereomerRationale
Hydride Reduction H⁻ (from NaBH₄)Product from attack on the less hindered faceProduct from attack on the more hindered faceFelkin-Anh model predicts attack trajectory avoids steric clash with the axial C-H bonds of the cyclohexane ring.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Tert.amyl Cyclohexane 1 Carboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucudation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-tert.amyl-cyclohexane-1-carboxaldehyde. It provides profound insights into the molecular framework by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their multiplicity (spin-spin coupling), and the number of neighboring protons. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical nature (e.g., C=O, aliphatic).

For a molecule like this compound, the ¹H NMR spectrum would feature a characteristic signal for the aldehydic proton (-CHO) in the downfield region (typically δ 9-10 ppm). Signals for the protons on the cyclohexane (B81311) ring would appear in the aliphatic region (δ 1-3 ppm), as would the signals for the tert-amyl group protons.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to overcome the complexities of 1D spectra, especially for molecules with overlapping signals. A COSY spectrum maps the coupling relationships between protons, helping to trace the connectivity within the cyclohexane ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.5 - 9.8200 - 205
Cyclohexane C1-H2.2 - 2.550 - 55
Cyclohexane Ring CH₂1.0 - 2.025 - 45
Cyclohexane C4-H1.0 - 1.545 - 50
Tert-amyl Quaternary C-30 - 35
Tert-amyl CH₂1.2 - 1.435 - 40
Tert-amyl CH₃0.8 - 0.910 - 15

The 4-substituted cyclohexane ring in this compound can exist as cis and trans isomers. NMR spectroscopy is a powerful method for differentiating these stereoisomers. The relative orientation of the aldehyde and tert-amyl groups (axial or equatorial) significantly influences the chemical shifts and coupling constants of the ring protons.

For instance, the proton at C1 (methine proton adjacent to the aldehyde) will exhibit a different chemical shift and multiplicity depending on its axial or equatorial position. In the more stable chair conformation, a large tert-amyl group will preferentially occupy an equatorial position. Consequently, the aldehyde group can be either equatorial (trans isomer) or axial (cis isomer). The width of the signal for the C1 proton can often distinguish between isomers; an axial proton typically shows large axial-axial couplings, resulting in a wider multiplet compared to an equatorial proton. rsc.org

Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to confirm stereochemistry by identifying protons that are close in space, providing definitive evidence for the cis or trans configuration. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In electron ionization (EI) mode, the molecule is ionized, generating a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (182.31 g/mol ).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula (C₁₂H₂₂O) with high confidence.

The fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for this compound would likely include:

Loss of the aldehyde group: A peak corresponding to [M-29]⁺ from the loss of a CHO radical.

Cleavage of the tert-amyl group: A prominent peak at m/z 57 corresponding to the stable tert-butyl cation ([C₄H₉]⁺) resulting from α-cleavage at the C4 position, or a peak at [M-71]⁺ from the loss of the C₅H₁₁ radical.

Ring cleavage: Complex fragmentation patterns arising from the opening of the cyclohexane ring.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

m/z ValueIdentity
182[M]⁺• (Molecular Ion)
153[M - CHO]⁺
111[M - C₅H₁₁]⁺
57[C(CH₃)₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that confirm its structure.

The most prominent and diagnostic peak is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1720-1740 cm⁻¹. wpmucdn.com Another characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde proton, which gives rise to one or two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. wpmucdn.com

The presence of the alkane structure (cyclohexane ring and tert-amyl group) is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1365-1465 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2960 - 2850C-H StretchAlkane (Cyclohexane & Tert-amyl)
2820, 2720C-H StretchAldehyde (-CHO)
1740 - 1720C=O StretchAldehyde (Carbonyl)
1465 - 1365C-H BendAlkane

Advanced Chromatographic Methods for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for determining the purity of this compound and for separating its isomers.

Gas chromatography (GC) is the premier method for analyzing volatile compounds like this compound. When coupled with a detector such as a Flame Ionization Detector (FID), GC provides quantitative information on the purity of a sample. The area of the peak corresponding to the compound is proportional to its concentration.

GC is also exceptionally effective for resolving the cis and trans isomers. nist.gov By using a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase like polydimethylsiloxane (B3030410) or phenyl methylpolysiloxane), the two isomers can be separated based on their different boiling points and interactions with the stationary phase. The isomer that is more volatile or has a weaker interaction will elute from the column first, resulting in two distinct peaks on the chromatogram. The relative areas of these peaks can be used to determine the isomeric ratio in a mixture. Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of each separated isomeric peak based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. For aldehydes like this compound, which may lack a strong chromophore for direct UV detection at high sensitivity, derivatization is a common strategy to enhance detectability. A widely used method involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form the corresponding 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and possesses a strong chromophore, making it readily detectable by UV-Vis spectrophotometry at wavelengths around 360 nm.

Reversed-phase HPLC is the most common mode for the separation of these DNPH derivatives. In this technique, a nonpolar stationary phase, typically a C18-bonded silica (B1680970), is used with a polar mobile phase, usually a mixture of acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

The separation of the cis- and trans-isomers of this compound can also be achieved using HPLC, often with specialized chiral stationary phases for the resolution of enantiomers if applicable. The optimization of HPLC methods involves adjusting parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired resolution and analysis time.

Below is a representative data table outlining typical HPLC conditions for the analysis of the DNPH derivative of a cyclic aldehyde, which can be adapted for this compound.

Interactive Data Table: Representative HPLC Conditions for the Analysis of DNPH-Derivatized Cyclic Aldehydes

ParameterConditionPurpose
Stationary Phase C18 (Octadecyl-silica)Provides a nonpolar surface for reversed-phase separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water (Gradient or Isocratic)Elutes the analytes from the column. The ratio can be adjusted to optimize separation.
Detector UV-VisDetects the DNPH derivatives based on their strong absorbance of ultraviolet-visible light.
Wavelength ~360 nmCorresponds to the maximum absorbance of the 2,4-dinitrophenylhydrazone derivatives.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and influences analysis time and resolution.
Column Temperature 30-40 °CAffects the viscosity of the mobile phase and the kinetics of separation, can improve peak shape.
Injection Volume 10-20 µLThe volume of the derivatized sample introduced into the HPLC system.

Other Emerging Spectroscopic Techniques in Chemical Characterization

Beyond conventional methods, several emerging spectroscopic and analytical techniques are providing new dimensions to the characterization of fragrance compounds like this compound.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It bridges the gap between gas chromatography and liquid chromatography, offering several advantages. SFC can be faster than HPLC due to the lower viscosity and higher diffusivity of the mobile phase. It is also considered a "greener" technique as it reduces the consumption of organic solvents. For fragrance analysis, SFC is particularly valuable for the separation of chiral compounds, which is relevant for the different isomers of this compound. The use of chiral stationary phases in SFC can provide excellent enantiomeric resolution.

Ion Mobility Spectrometry (IMS): IMS is a rapid analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the ability to resolve complex mixtures and identify isomers. For fragrance analysis, where complex blends of volatile compounds are common, GC-IMS can be a powerful tool for rapid screening and quality control. It can differentiate between compounds that may have similar retention times in GC but different mobilities, providing a more detailed chemical fingerprint. frontiersin.orgtandfonline.comnih.gov

Terahertz Spectroscopy: Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, probes low-frequency vibrational modes in molecules, such as intermolecular vibrations and lattice modes in crystalline solids. This technique is highly sensitive to the three-dimensional structure and intermolecular interactions of molecules. For a compound like this compound, THz spectroscopy could be employed to study its solid-state forms, including polymorphism and crystal packing, which can influence its physical properties.

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It is based on the inelastic scattering of monochromatic light. Raman spectroscopy can be a powerful tool for the characterization of this compound, providing a detailed fingerprint of its molecular vibrations. It can be used for the identification of the compound, to distinguish between its isomers, and to study its conformational properties. The technique is non-destructive and generally requires minimal sample preparation. Studies have shown that Raman spectroscopy can be used to identify and compare different aldehyde molecules. researchgate.netresearching.cn

The application of these advanced techniques, often in conjunction with chemometric methods for data analysis, allows for a more comprehensive and nuanced understanding of the chemical and physical properties of this compound and its derivatives. mdpi.comnih.govnih.gov

Computational Chemistry and Theoretical Studies of 4 Tert.amyl Cyclohexane 1 Carboxaldehyde

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about specific conformations, molecular modeling and dynamics simulations are employed to explore the entire conformational landscape of the molecule over time.

Molecular Mechanics (MM): This approach uses classical physics (force fields) to model the molecule. It is computationally much faster than quantum methods and is ideal for scanning a wide range of possible conformations to identify low-energy candidates for further, more accurate quantum chemical analysis. For a flexible molecule like 4-tert-amyl-cyclohexane-1-carboxaldehyde, MM can efficiently explore the different orientations of the tert-amyl and carboxaldehyde groups.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of 4-tert-amyl-cyclohexane-1-carboxaldehyde in a solvent can reveal:

The dynamic equilibrium between different conformers.

The timescale of conformational changes, such as the ring flip.

The influence of the solvent on conformational preferences.

The flexibility of different parts of the molecule.

Computational Prediction of Reactivity, Selectivity, and Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various molecular properties that can be measured experimentally.

Reactivity and Selectivity: By analyzing the electronic structure (e.g., atomic charges, electrostatic potential maps), one can predict the most likely sites for electrophilic or nucleophilic attack. For 4-tert-amyl-cyclohexane-1-carboxaldehyde, the carbonyl carbon of the aldehyde is predicted to be the primary site for nucleophilic attack. Computational modeling of reaction pathways can also predict the stereoselectivity of reactions, for instance, whether a reagent will preferentially attack from the axial or equatorial face of the molecule.

Spectroscopic Parameters: Quantum chemical methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming the structure of the molecule.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application. By calculating the magnetic shielding of each nucleus, the chemical shifts can be predicted. This is particularly useful for distinguishing between different stereoisomers or conformers, as the chemical shifts are highly sensitive to the local geometric and electronic environment. For instance, the chemical shift of the proton on C1 would be significantly different depending on whether the carboxaldehyde group is in an axial or equatorial position. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. The calculated frequency of the C=O stretching vibration of the aldehyde group, for example, can be compared with experimental data to confirm its presence and electronic environment.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data

ParameterPredicted Value (Illustrative)Typical Experimental Range
¹³C NMR Chemical Shift (C=O)200-205 ppm200-205 ppm
¹H NMR Chemical Shift (CHO)9.5-9.8 ppm9.5-10.0 ppm
IR Frequency (C=O stretch)1720-1730 cm⁻¹1720-1740 cm⁻¹

Values are illustrative and depend on the specific computational method and experimental conditions.

Theoretical Insights into Stereochemical Phenomena

The stereochemistry of 4-tert-amyl-cyclohexane-1-carboxaldehyde is dominated by the conformational preferences of the cyclohexane (B81311) ring. Theoretical studies provide a quantitative understanding of these phenomena.

Axial vs. Equatorial Preference: The bulky tert-amyl group has a very strong preference for the equatorial position to minimize steric hindrance. This is due to the unfavorable 1,3-diaxial interactions that would occur if the group were in the axial position. These interactions are repulsive forces between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. Computational methods can quantify the energetic penalty of placing the tert-amyl group in the axial position, which is expected to be greater than 5 kcal/mol, effectively locking the cyclohexane ring in a single chair conformation.

Cis/Trans Isomerism: The relative stability of the cis and trans isomers can be readily calculated. The trans isomer, which can have both the tert-amyl and carboxaldehyde groups in the more stable equatorial positions, is predicted to be significantly lower in energy than the cis isomer, where one of the groups must be in an axial position.

Advanced Applications in Chemical Research

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

Theoretically, the aldehyde functional group of 4-tert.amyl-cyclohexane-1-carboxaldehyde serves as a reactive handle for a variety of carbon-carbon bond-forming reactions, a fundamental aspect of constructing more complex molecular architectures. Aldehydes are common precursors in reactions such as Wittig, Grignard, and aldol (B89426) reactions, which are cornerstones of synthetic organic chemistry. The sterically demanding tert-amyl group could influence the stereochemical outcome of such reactions, potentially offering a degree of diastereoselectivity.

However, a review of current chemical literature does not provide specific instances of this compound being used as a key intermediate in the total synthesis of complex natural products or pharmaceuticals. Its utility in this regard remains a prospective area of research.

Contributions to the Development of Novel Reaction Methodologies

The development of novel reaction methodologies often involves the use of unique substrates to test the scope and limitations of a new transformation. The steric and electronic properties of this compound could make it an interesting candidate for such studies. For instance, its bulky nature could be used to probe the steric tolerance of a new catalytic system.

Despite this potential, there is a lack of published research where this compound has been a key substrate in the development of new synthetic methods. Methodological studies in organic chemistry tend to utilize a broad range of substrates to demonstrate versatility, and at present, this specific aldehyde does not appear to have been a focal point of such investigations.

Implications in Stereoselective Synthesis and Chiral Pool Approaches

Stereoselective synthesis, the ability to selectively produce one stereoisomer of a molecule, is of paramount importance in modern chemistry, particularly in the synthesis of pharmaceuticals. The cyclohexane (B81311) ring of this compound possesses stereocenters, and the tert-amyl group can exist as different isomers, which could, in principle, be exploited in stereoselective transformations.

"Chiral pool" synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. While cyclohexane derivatives are part of the broader chiral pool, there is no evidence to suggest that this compound is a readily available chiral building block or that it has been employed in chiral pool approaches for the synthesis of other enantiomerically pure compounds. The synthesis of specific stereoisomers of this compound and their subsequent use in asymmetric synthesis is a field that remains to be explored.

Future Directions and Emerging Research Avenues for 4 Tert.amyl Cyclohexane 1 Carboxaldehyde Research

Exploration of Unconventional Synthetic Pathways

The exploration of unconventional synthetic methodologies, particularly those involving biocatalysis, presents a significant opportunity for the synthesis of 4-tert.amyl-cyclohexane-1-carboxaldehyde and its derivatives. Biocatalysis is increasingly recognized as a powerful tool in organic synthesis due to its high efficiency and stereoselectivity. nih.gov

Current research in related fields has demonstrated the potential of enzymes for synthesizing complex cyclic aldehydes. For instance, engineered alcohol oxidases have been successfully employed for the efficient synthesis of 1,4-cyclohexanedicarboxaldehyde from 1,4-cyclohexanedimethanol, showcasing the power of biocatalysts in overcoming challenges associated with regioselectivity in chemical synthesis. nih.gov Similarly, multifunctional biocatalysts, such as engineered 4-oxalocrotonate tautomerase variants, have been used to create densely functionalized cyclohexene (B86901) carbaldehydes with multiple stereocenters in a single pot. nih.gov

Future research could focus on identifying or engineering enzymes capable of selectively oxidizing 4-tert.amyl-cyclohexylmethanol to the corresponding aldehyde. This could involve screening novel microorganisms for suitable alcohol dehydrogenases or oxidases, or applying directed evolution and computational design to tailor existing enzymes for this specific substrate. A biocatalytic route could offer milder reaction conditions, reduce the need for hazardous oxidizing agents, and potentially provide access to specific stereoisomers of the final product.

Table 1: Potential Biocatalytic Approaches for this compound Synthesis

Enzyme ClassPotential ReactionAdvantages
Alcohol Dehydrogenase (ADH)Oxidation of 4-tert.amyl-cyclohexylmethanolHigh selectivity, mild conditions, potential for cofactor recycling.
Alcohol Oxidase (AOX)Oxidation of 4-tert.amyl-cyclohexylmethanolUse of molecular oxygen as the oxidant, avoiding costly cofactors.
P450 MonooxygenaseHydroxylation of 4-tert.amyl-methylcyclohexane followed by oxidationPotential for synthesis from hydrocarbon precursors.

Integration into Advanced Materials Science Applications

The unique molecular structure of this compound, featuring a bulky, non-polar tert-amyl group and a reactive aldehyde functionality, suggests its potential as a building block in advanced materials science. While direct applications in this area are not yet widely reported, research on structurally similar molecules provides a roadmap for future exploration. For example, derivatives of 4-tert-butylcyclohexanone (B146137) have been investigated for the synthesis of new polymers. researchgate.net

The aldehyde group can participate in a variety of polymerization and cross-linking reactions. Future research could investigate the use of this compound as a monomer or co-monomer in the synthesis of novel polymers such as polyesters, polyacetals, or polyimines. The incorporation of the bulky 4-tert.amylcyclohexyl moiety could impart desirable properties to these polymers, including:

Increased Thermal Stability: The rigid and bulky cycloaliphatic structure may enhance the glass transition temperature and thermal stability of the resulting polymers.

Improved Solubility: The non-polar tert-amyl group could improve the solubility of polymers in organic solvents, facilitating processing.

Modified Mechanical Properties: The bulky side group could influence chain packing and entanglement, leading to unique mechanical properties.

Furthermore, the aldehyde can be used to functionalize surfaces or modify existing polymers, introducing the specific properties of the 4-tert.amylcyclohexyl group.

Table 2: Potential Polymer Systems Incorporating this compound

Polymer TypeSynthetic RoutePotential Properties
PolyestersCo-polymerization with diols and acid anhydridesEnhanced thermal stability, hydrophobicity.
PolyacetalsAcid-catalyzed self-polymerization or co-polymerization with diolsGood mechanical strength, chemical resistance.
Polyimines (Schiff Bases)Condensation polymerization with diaminesPotential for stimuli-responsive materials, dynamic covalent chemistry.

Continued Innovation in Sustainable Synthesis and Green Chemistry

The principles of green chemistry are increasingly driving innovation in chemical manufacturing. Future research on this compound will likely focus on developing more sustainable and environmentally benign synthetic routes. This aligns with the broader goal of reducing waste and minimizing the use of hazardous substances in the chemical industry.

Key areas for innovation include:

Catalytic Processes: Moving away from stoichiometric oxidants towards catalytic systems that utilize cleaner oxidants like molecular oxygen or hydrogen peroxide. Heterogeneous catalysts could simplify product purification and catalyst recycling.

Alternative Solvents: Exploring the use of greener solvents, such as supercritical fluids or bio-based solvents, to replace traditional volatile organic compounds.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste generation. The development of cascade reactions, where multiple transformations occur in a single pot, is a promising strategy in this regard. beilstein-journals.org

Biocatalytic routes, as discussed in section 9.1, represent a cornerstone of green chemistry for the synthesis of this compound. nih.govnih.gov The use of enzymes can lead to highly selective transformations under mild conditions, often in aqueous media, thereby significantly reducing the environmental footprint of the synthesis.

Deeper Mechanistic and Computational Insights into Reaction Dynamics

A more profound understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound can be achieved through advanced computational chemistry. Quantum mechanical calculations and molecular dynamics simulations can provide detailed insights into reaction pathways, transition states, and the factors controlling selectivity.

Future computational studies could focus on:

Modeling Synthetic Reactions: Elucidating the mechanism of existing and novel synthetic routes to identify bottlenecks and guide the design of more efficient catalysts and reaction conditions.

Predicting Reactivity: Using computational models to predict the reactivity of the aldehyde group in various chemical environments, aiding in the design of new derivatives and materials.

Understanding Stereoselectivity: For chiral syntheses, computational studies can help to understand the origins of stereoselectivity and to design catalysts or biocatalysts with improved enantiomeric or diastereomeric control.

Simulating Polymer Properties: In the context of materials science, computational modeling can be used to predict the properties of polymers incorporating the 4-tert.amylcyclohexyl moiety, accelerating the discovery of new materials with desired characteristics.

Recent studies on the formation of other complex molecules, such as two-dimensional covalent organic frameworks, have demonstrated how in-depth mechanistic studies can lead to improved control over polymerization and material properties. nih.gov Applying similar rigorous mechanistic investigation to reactions involving this compound will be crucial for future advancements.

Q & A

Q. What are the recommended synthetic routes for 4-Tert.amyl-cyclohexane-1-carboxaldehyde in laboratory settings?

The synthesis typically involves the oxidation of trans-4-isopropylcyclohexanemethanol using reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO) to selectively generate the aldehyde group. Alternatively, ester intermediates (e.g., methyl trans-4-formylcyclohexanecarboxylate) can undergo hydrolysis and decarboxylation under controlled acidic conditions .

Q. How can NMR spectroscopy be optimized to confirm the trans configuration of this compound?

Utilize 1H^{1}\text{H}-1H^{1}\text{H} NOESY or 13C^{13}\text{C} NMR to distinguish between trans and cis isomers. For the trans configuration, the aldehyde proton (δ ~9.5 ppm) shows no coupling with axial protons on the cyclohexane ring, while 13C^{13}\text{C} signals for the isopropyl group (δ 22–25 ppm) and carbonyl carbon (δ ~200 ppm) provide conformational clarity. Compare with computed spectra from density functional theory (DFT) for validation .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data when characterizing stereoisomers of this compound?

Discrepancies often arise from impurities or solvent effects. Use orthogonal methods:

  • Chromatography: Chiral HPLC with cellulose-based columns to separate enantiomers.
  • X-ray crystallography: Resolve absolute configuration if single crystals are obtainable.
  • Computational validation: Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify misassigned peaks .

Q. How does the trans configuration influence the compound's reactivity in nucleophilic addition reactions compared to cis isomers?

The trans configuration imposes steric hindrance from the axial isopropyl group, slowing nucleophilic attack on the aldehyde. Kinetic studies under standardized conditions (e.g., hydrazine addition in ethanol) show a 20–30% slower reaction rate for trans isomers versus cis. This is corroborated by molecular dynamics simulations highlighting reduced accessibility of the carbonyl carbon .

Q. How can DFT calculations predict the stability of different conformers of this compound?

Perform geometry optimization at the B3LYP/6-311+G(d,p) level to identify chair, half-chair, and boat conformers. The trans isomer favors a chair conformation with the isopropyl group equatorial, minimizing 1,3-diaxial strain. Gibbs free energy calculations (ΔG) reveal the chair form is ~5 kcal/mol more stable than twisted intermediates .

Q. What experimental designs are effective for evaluating the oxidation stability of the aldehyde group under varying conditions?

Design a kinetic study using:

  • Accelerated oxidation: Expose the compound to UV light or radical initiators (e.g., AIBN) in polar solvents.
  • Analytical endpoints: Monitor aldehyde depletion via HPLC or FTIR (loss of C=O stretch at ~1720 cm1^{-1}).
  • Control variables: Temperature, pH, and oxygen concentration to isolate degradation pathways .

Methodological Considerations

Q. How to address conflicting purity assessments between GC-MS and elemental analysis?

GC-MS may fail to detect non-volatile impurities (e.g., metal residues), while elemental analysis is sensitive to stoichiometric deviations. Cross-validate with:

  • Mass balance: Combine GC-MS, TGA, and Karl Fischer titration.
  • ICP-MS: Detect trace metals if synthetic catalysts (e.g., Pd/C) are used .

Q. What precautions are critical when handling this compound in air-sensitive reactions?

Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions. The aldehyde is prone to oxidation; stabilize solutions with 0.1% BHT (butylated hydroxytoluene) and store under nitrogen at –20°C. Confirm inert atmospheres via oxygen sensors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.